molecular formula C14H11NO4 B6353580 (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 1373947-44-4

(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B6353580
CAS No.: 1373947-44-4
M. Wt: 257.24 g/mol
InChI Key: WLNTYOSIXMERDL-VOTSOKGWSA-N
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Description

(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors in the biosynthesis of flavonoids. This compound is characterized by the presence of a furan ring substituted with a methyl group and a nitrophenyl group attached to a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and reactors can also enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Amino derivatives and hydroxylated products.

    Substitution: Halogenated, alkylated, and other substituted derivatives.

Scientific Research Applications

(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-Furyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but lacks the methyl group on the furan ring.

    (2E)-1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in a different position on the phenyl ring.

    (2E)-1-(5-Methylfuran-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a nitro group on the phenyl ring.

Uniqueness

(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the methyl group on the furan ring and the nitro group on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10-5-8-14(19-10)13(16)7-6-11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNTYOSIXMERDL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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